3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride
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Overview
Description
3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride is a heterocyclic compound that features a unique structure combining a piperidine ring, an imidazole ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as benzimidazolone derivatives, have been found to exhibit a wide variety of biochemical and pharmacological properties .
Mode of Action
It’s worth noting that benzimidazolone derivatives, which share a similar structure, have been reported to effectively inhibit the growth of bacteria .
Biochemical Pathways
Benzimidazolone derivatives, which share a similar structure, have been found to exhibit anti-hiv, antitrichinellosis, antinociceptive, and antitumor activities .
Result of Action
Benzimidazolone derivatives, which share a similar structure, have been found to exhibit a wide variety of interesting biochemical and pharmacological properties .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have been found to interact with various enzymes and proteins . For instance, compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group, have been found to target the protein serine/threonine-protein kinase B-raf .
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the known interactions of structurally similar compounds with cellular proteins .
Molecular Mechanism
Based on the known interactions of structurally similar compounds, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the piperidine and pyridine moieties. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde can yield the imidazo[4,5-b]pyridine core, which is then further functionalized to introduce the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the end-use application .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazo[4,5-b]pyridine derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one: Similar structure but lacks the dihydrochloride component.
2-(Substituted-phenyl)imidazo[4,5-c]pyridine: Contains a different substitution pattern on the imidazo[4,5-b]pyridine core.
Uniqueness
3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O.2ClH/c16-11-14-9-2-1-5-13-10(9)15(11)8-3-6-12-7-4-8;;/h1-2,5,8,12H,3-4,6-7H2,(H,14,16);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSSHWHUDGFQON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC=N3)NC2=O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-23-0 |
Source
|
Record name | 3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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